2'',3''-Dihydrogeiparvarin
Description
2'',3''-Dihydrogeiparvarin (referred to in some studies as compound 6) is a semi-synthetic or naturally derived coumarin-based compound isolated from the genus Geijera. It is structurally related to geiparvarin 2, a well-studied anti-cancer agent. The compound features a dihydrofuran moiety, which distinguishes it from its parent compound, geiparvarin 2, which retains a fully unsaturated furan ring . This structural modification is hypothesized to influence its pharmacokinetic properties, including stability and bioavailability.
This compound has demonstrated significant in vitro cytostatic and antiproliferative activity against human nasopharyngeal carcinoma cell lines, as well as other tumor models .
Properties
CAS No. |
98066-12-7 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-[(E)-3-(5,5-dimethyl-4-oxooxolan-2-yl)but-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C19H20O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10,15H,9,11H2,1-3H3/b12-8+ |
InChI Key |
KXLUGBKRQZQBME-XYOKQWHBSA-N |
SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3CC(=O)C(O3)(C)C |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C3CC(=O)C(O3)(C)C |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3CC(=O)C(O3)(C)C |
Synonyms |
2'',3''-dihydrogeiparvarin 7-((3-(tetrahydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-2H-1-benzopyran-2-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Geiparvarin 2
- Structural Differences: Geiparvarin 2 contains a fully unsaturated furan-3(2H) moiety, while 2'',3''-dihydrogeiparvarin has a partially saturated dihydrofuran ring.
- Pharmacological Activity : Both compounds exhibit anti-cancer activity, but geiparvarin 2 shows broader cytotoxicity across tumor cell lines. Derivatives of geiparvarin 2 with modified substituents (e.g., halogenation) demonstrate enhanced potency, suggesting that the unsaturated furan ring is critical for maximizing bioactivity .
Functional Comparisons
Anti-Proliferative Activity
- Nasopharyngeal Carcinoma: Both geiparvarin 2 and this compound inhibit proliferation in nasopharyngeal carcinoma cells (e.g., CNE-2Z line), but geiparvarin 2 achieves IC₅₀ values at lower concentrations (1–5 µM vs. 10–15 µM for dihydrogeiparvarin) .
- Mechanistic Divergence: The unsaturated furan in geiparvarin 2 may facilitate covalent binding to cellular targets, whereas the dihydrofuran in this compound likely relies on non-covalent interactions, reducing its potency .
Metabolic Stability
- Saturation Effects : The dihydrofuran moiety in this compound enhances metabolic stability compared to geiparvarin 2, as evidenced by reduced cytochrome P450-mediated degradation in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
